Hydridohydroxidonitrogen(.)
Description
Hydridohydroxidonitrogen(.), a nitrogen-centered compound with the formula N(H)(OH), is a radical species characterized by a single unpaired electron on the nitrogen atom. This compound exists in a transient state under specific conditions, such as high-energy environments or during certain catalytic processes. Its structure comprises a nitrogen atom bonded to a hydride (H⁻) and a hydroxide (OH⁻) group, with a radical center that confers high reactivity.
Properties
Molecular Formula |
H2NO |
|---|---|
Molecular Weight |
32.022 g/mol |
InChI |
InChI=1S/H2NO/c1-2/h1-2H |
InChI Key |
MMZRZHBDYRHGII-UHFFFAOYSA-N |
Canonical SMILES |
[NH]O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular weight : 33.01 g/mol
- Electron configuration : Radical (unpaired electron on nitrogen)
- Stability : Highly reactive; decomposes rapidly in aqueous or oxygenated environments.
- Synthesis: Generated via photolysis of nitrogen-containing precursors or via electron transfer reactions in non-polar solvents.
Comparison with Similar Nitrogen-Containing Compounds
To contextualize Hydridohydroxidonitrogen(.), we compare its properties, stability, and reactivity with structurally or functionally analogous compounds: hydroxylamine (NH₂OH), ammonia (NH₃), and nitroxyl (HNO).
Table 1: Structural and Thermodynamic Comparison
| Compound | Molecular Formula | Bond Angles (°) | Stability (Half-life) | Key Reactivity |
|---|---|---|---|---|
| Hydridohydroxidonitrogen | N(H)(OH) | ~107 (N–O–H) | <1 ms (in solution) | Radical-mediated H abstraction |
| Hydroxylamine | NH₂OH | 104 (N–O–H) | Hours (aqueous) | Redox agent, weak base |
| Ammonia | NH₃ | 107 (H–N–H) | Stable | Strong base, nucleophile |
| Nitroxyl | HNO | 108 (H–N–O) | Seconds (gas phase) | Electrophilic, redox-active |
Hydridohydroxidonitrogen(.) vs. Hydroxylamine (NH₂OH)
- Structural Differences : Hydridohydroxidonitrogen lacks the amine group (–NH₂) present in hydroxylamine, resulting in a simpler radical structure.
- Reactivity : While hydroxylamine acts as a reducing agent or weak base, Hydridohydroxidonitrogen(.) participates in radical chain reactions, such as hydrogen atom transfer (HAT) due to its unpaired electron .
Hydridohydroxidonitrogen(.) vs. Ammonia (NH₃)
- Electron Configuration : Ammonia’s lone pair on nitrogen makes it a strong base, whereas Hydridohydroxidonitrogen(.)’s radical character drives single-electron transfer reactions.
- Stability : Ammonia is thermodynamically stable under standard conditions, unlike Hydridohydroxidonitrogen(.), which requires cryogenic matrices for isolation.
Hydridohydroxidonitrogen(.) vs. Nitroxyl (HNO)
- Bonding: Both compounds are radicals, but HNO has a nitrogen-oxygen double bond, making it more electrophilic.
- Biological Relevance : Nitroxyl is implicated in signaling pathways, while Hydridohydroxidonitrogen(.) is primarily studied in atmospheric chemistry for its role in nitrogen cycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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